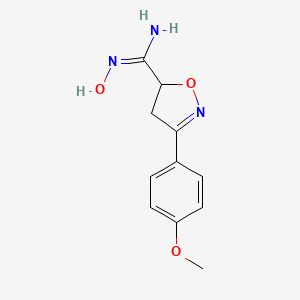

N'-hydroxy-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboximidamide

説明

N'-hydroxy-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboximidamide is a heterocyclic compound featuring a 4,5-dihydroisoxazole (oxazoline) core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a hydroxycarboximidamide moiety. Its molecular formula is C₁₁H₁₃N₃O₃, with an average molecular mass of approximately 251.25 g/mol.

特性

IUPAC Name |

N'-hydroxy-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-16-8-4-2-7(3-5-8)9-6-10(17-14-9)11(12)13-15/h2-5,10,15H,6H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLVRKAZNXSBQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(C2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NOC(C2)/C(=N\O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N’-hydroxy-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboximidamide typically involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

化学反応の分析

N’-hydroxy-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Cu(I) or Ru(II) catalysts for cycloaddition reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with nitrile oxides can yield 5-substituted amino-isoxazole derivatives .

科学的研究の応用

This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of new drugs due to its significant biological activities . It has shown potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . Additionally, it is used in the synthesis of various heterocyclic compounds, which are important in drug discovery and development .

作用機序

The mechanism of action of N’-hydroxy-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit histone deacetylase (HDAC), which plays a crucial role in epigenetic regulation, apoptosis, cell death, and cell cycle arrest in cancer cells . This inhibition leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects: 4-Methoxyphenyl vs. 4-Fluorophenyl

A closely related analog, 3-(4-fluorophenyl)-N′-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide (C₁₀H₁₀FN₃O₂; molecular mass: 223.21 g/mol ), differs by replacing the methoxy group with fluorine. Key distinctions include:

- Electronic Effects : The 4-methoxy group (-OCH₃) is electron-donating via resonance, increasing electron density on the phenyl ring, whereas fluorine (-F) is electron-withdrawing via inductive effects. This difference may alter binding affinities in enzyme inhibition or receptor interactions.

- Synthetic Accessibility : Fluorinated analogs may require harsher reaction conditions (e.g., Balz-Schiemann reaction), whereas methoxy groups are readily introduced via nucleophilic substitution .

Core Heterocycle Comparison: Oxazole vs. Pyrazole

Pyrazole-carboximidamide derivatives, such as 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (C₁₇H₁₈N₄O; molecular mass: 294.35 g/mol ), differ in their heterocyclic cores:

- Aromaticity and Reactivity : Pyrazoles contain two adjacent nitrogen atoms, enabling stronger hydrogen bonding and greater aromatic stability compared to oxazoles, which have one oxygen and one nitrogen. This may influence metabolic stability and bioavailability.

- Biological Activity : Pyrazole derivatives are widely studied as kinase inhibitors (e.g., COX-2), while oxazole analogs are explored for antimicrobial and anti-inflammatory applications due to their electrophilic character .

Substituent Position and Size

Compounds like 5-(2,4-dichlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (C₁₆H₁₄Cl₂N₄; molecular mass: 341.22 g/mol ) highlight the impact of substituent position.

Data Table: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。